5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole
Overview
Description
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is an organosulfur compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The tert-butylsulfinyl group is known for its steric hindrance and electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as tert-butanesulfinamide, are known to be used in the stereoselective synthesis of amines and their derivatives .
Mode of Action
Tert-butanesulfinamide, a related compound, is known to be used in asymmetric synthesis as a chiral auxiliary . It often acts as a chiral ammonia equivalent for the synthesis of amines .
Biochemical Pathways
Related compounds like tert-butanesulfinamide are known to be involved in the synthesis of n-heterocycles via sulfinimines . This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Result of Action
Related compounds like tert-butanesulfinamide have been used in the asymmetric synthesis of cetirizine, a drug more potent than its racemic mixture .
Action Environment
For example, the deprotection of tert-butanesulfinyl units is facilitated in the presence of iodine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of tert-butylsulfinyl chloride with 4-methyl-1,2,3-thiadiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The tert-butylsulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole: Lacks the tert-butylsulfinyl group, resulting in different reactivity and stability.
5-(Tert-butylsulfonyl)-4-methyl-1,2,3-thiadiazole: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties.
Uniqueness
5-(Tert-butylsulfinyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the tert-butylsulfinyl group, which imparts steric hindrance and electron-withdrawing effects. These properties can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-tert-butylsulfinyl-4-methylthiadiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-5-6(11-9-8-5)12(10)7(2,3)4/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYNUZJJWQDQRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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